2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by the presence of a methoxyphenyl group attached to a dioxane ring, which is further substituted with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3-dioxane typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through an aldol condensation followed by cyclization to form the dioxane ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a diol or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction can produce 4-methoxybenzyl alcohol.
Scientific Research Applications
2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and as a probe for understanding biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3-dioxane involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity to enzymes or receptors. The dioxane ring provides structural rigidity, which can enhance the compound’s stability and specificity in biological systems.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3-dioxane can be compared with other similar compounds such as:
2-(4-Methoxyphenyl)-1,3-dioxane: Lacks the additional methyl groups, which can affect its reactivity and stability.
4-Methoxyphenyl-1,3-dioxane: Similar structure but without the trimethyl substitution, leading to different chemical properties.
4-Methoxyphenyl-1,3-dioxolane: Contains a dioxolane ring instead of a dioxane ring, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged in various applications.
Properties
CAS No. |
5689-73-6 |
---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4,4,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O3/c1-10-9-14(2,3)17-13(16-10)11-5-7-12(15-4)8-6-11/h5-8,10,13H,9H2,1-4H3 |
InChI Key |
YTKWELVRXWBNPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC(O1)C2=CC=C(C=C2)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.